molecular formula C16H18N4O2S B4865106 N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

Cat. No.: B4865106
M. Wt: 330.4 g/mol
InChI Key: WLJOACOJWRFDFV-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of pyrazole, thiophene, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
  • N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

Uniqueness

This compound stands out due to its unique combination of functional groups and ring structures. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-4-20-11(3)12(9-17-20)10(2)18-16(21)13-8-14(22-19-13)15-6-5-7-23-15/h5-10H,4H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJOACOJWRFDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(C)NC(=O)C2=NOC(=C2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
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N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
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N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
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N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Reactant of Route 5
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N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Reactant of Route 6
N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

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